Product packaging for Propane (1-13C)(Cat. No.:CAS No. 17251-65-9)

Propane (1-13C)

Cat. No.: B106126
CAS No.: 17251-65-9
M. Wt: 45.09 g/mol
InChI Key: ATUOYWHBWRKTHZ-OUBTZVSYSA-N
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Description

Propane (1-13C) is a stable isotope-labeled compound where the carbon-13 ( 13 C) isotope is specifically located at the terminal carbon position of the propane molecule (13CH 3 -CH 2 -CH 3 ). It has a molecular formula of C 13 CH 8 and a monoisotopic mass of 45.066 Da . This reagent is certified to be 99% enriched with 13 C . This isotopically enriched propane serves as a critical standard and tracer in advanced geochemical research. Its primary application is in Position-Specific Isotope Analysis (PSIA) to determine the intramolecular carbon isotope distribution of propane found in natural gas . By using Propane (1-13C) for method development and calibration, researchers can accurately measure the site-specific isotope composition of natural propane samples. This information provides powerful insights into the origin, formation pathways, and thermal maturity of thermogenic gases . The isotope patterns help distinguish between gases generated from different precursor materials (like kerogen, bitumen, or oil) and can even aid in identifying abiotic hydrocarbon formation mechanisms . The compound is typically analyzed using sophisticated techniques such as gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Py-IRMS) . This product is strictly for laboratory and research purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8 B106126 Propane (1-13C) CAS No. 17251-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

45.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17251-65-9
Record name 17251-65-9
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Synthesis and Isotopic Enrichment Strategies for Propane 1 13c

Methodologies for Selective ¹³C Labeling at the Terminal Position

Achieving selective isotopic labeling at a specific position within a molecule is a significant synthetic challenge. For Propane (B168953) (1-13C), the goal is to introduce the ¹³C isotope exclusively at one of the two terminal methyl groups.

Electroreduction Techniques for Propane-1-¹³C Preparation

Electrochemical methods offer a unique and environmentally benign approach for the synthesis of specifically labeled compounds. The electroreduction of acetone (B3395972) has been reported as a method for the preparation of Propane-1-¹³C. acs.org This process involves the electrochemical reduction of acetone, where one of the methyl carbons can be derived from a ¹³C-labeled precursor. While details on the specific reaction mechanism and yields for Propane-1-¹³C via this method are limited in the provided search results, electrochemical reductions of organic compounds are known to offer high selectivity under controlled potential conditions. d-nb.infotubitak.gov.tr For instance, the electrochemical reduction of alkyl 2-chloroacetates has been used to form cyclopropane (B1198618) derivatives, demonstrating the utility of electrochemistry in forming new carbon-carbon bonds. d-nb.info A patented method describes the preparation of propane by electrolyzing a low-concentration adipic acid solution, highlighting the potential of electrochemical approaches for propane synthesis, which could be adapted for isotopic labeling. google.com

Precursor Design and Derivatization for ¹³C Incorporation

The strategic design of precursors is fundamental to introducing the ¹³C label at the desired terminal position of propane. A common strategy involves using a starting material that already contains the ¹³C isotope in the correct position. For example, a ¹³C-labeled methyl Grignard reagent (¹³CH₃MgBr) can be reacted with an appropriate two-carbon electrophile, such as acetaldehyde, followed by reduction of the resulting alcohol to yield Propane (1-¹³C).

Another approach involves the use of ¹³C-labeled precursors in multi-step synthetic sequences. For instance, the synthesis of 1-(2-hydroxy-3,4-benzophenyl)-3-styryl-propan-1,3-diones involves propan-1,3-dione intermediates which could potentially be synthesized using ¹³C labeled starting materials to introduce the isotope at a specific location. asianpubs.org The synthesis of 2-methyl-2-(pyridin-2-yl) propane-1,3-diol also provides a backbone that, if synthesized with ¹³C labeled precursors, could lead to terminally labeled propane derivatives after further chemical transformations. rsc.org The choice of precursor is often dictated by the availability of the labeled starting material and the efficiency of the subsequent reaction steps.

Production and Purity Assessment of Isotopically Enriched Propane (1-¹³C)

The production of Propane (1-¹³C) for tracer studies requires not only high chemical purity but also high isotopic purity, meaning the ¹³C isotope is predominantly located at the terminal position with minimal scrambling to other positions. acs.orgacs.org

Purity assessment is typically a multi-step process involving various analytical techniques. Gas Chromatography (GC) is used to determine the chemical purity by separating propane from any unreacted starting materials or byproducts. caltech.edufrontiersin.org Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining isotopic purity.

High-resolution mass spectrometry can be used to determine the site-specific carbon isotope composition of propane by analyzing the fragmentation patterns of the molecule. caltech.eduusgs.govcaltech.edu By measuring the ¹³C/¹²C ratios of different fragment ions, it is possible to reconstruct the isotopic distribution within the propane molecule. usgs.govcaltech.edu

¹³C NMR spectroscopy is another powerful tool for assessing isotopic enrichment. In a Propane (1-¹³C) sample, the signal corresponding to the labeled terminal carbon will be significantly enhanced compared to the signal for the central carbon. acs.orgacs.org The lack of significant signal enhancement for the central carbon confirms the high positional purity of the isotope. acs.orgacs.org

Analytical TechniqueInformation Provided
Gas Chromatography (GC)Chemical purity, separation from byproducts.
Mass Spectrometry (MS)Isotopic enrichment, site-specific isotope ratios. caltech.eduusgs.govcaltech.edu
¹³C NMR SpectroscopyPositional purity of the ¹³C label. acs.orgacs.org

Optimization of Isotopic Purity for Tracer Applications

For tracer applications, maximizing the isotopic purity of Propane (1-¹³C) is crucial to ensure that the observed experimental results are solely due to the labeled molecule and not from any isotopic isomers. Optimization strategies focus on both the synthetic route and the purification methods.

The choice of synthetic pathway plays a significant role in minimizing isotopic scrambling. Reactions that proceed via mechanisms that could lead to carbon skeleton rearrangements are generally avoided. For example, in a study of propane ammoxidation, the use of 1-¹³C-labeled propane helped to confirm the absence of a C6 intermediate that would have led to scrambling of the ¹³C label. acs.orgacs.org

Purification techniques are also critical for enhancing isotopic purity. Cryogenic distillation and preparative gas chromatography are often employed to separate Propane (1-¹³C) from any residual starting materials and byproducts, as well as from any other isotopologues that may have formed. caltech.edu The effectiveness of the purification process is continuously monitored using the analytical techniques mentioned in the previous section.

Advanced Analytical Methodologies for Position Specific 13c Isotope Analysis of Propane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating molecular structure and isotopic positioning.

Isotopic ¹³C Nuclear Magnetic Resonance (NMR) is a principal method for the direct measurement of position-specific δ¹³C values in propane (B168953). osti.govnih.govkermitmurray.com This technique's accuracy and precision have been rigorously verified, with reported values of ≤1‰, establishing it as a benchmark for PSIA. osti.gov The methodology relies on the combination of isotopic NMR with conventional Isotope Ratio Mass Spectrometry (IRMS) to calculate the specific isotopic compositions at non-equivalent atomic sites within the molecule. osti.gov

A significant advantage of ¹³C NMR is its applicability to both ¹³C and ²H isotopes, and the sample can be fully recovered following the analysis for further testing. osti.gov However, the practical application of isotopic ¹³C NMR is often constrained by its primary disadvantages: the requirement for a large sample size and extended experimental times. osti.govnih.govosti.gov Despite these limitations, it remains a fundamental tool for accurately calibrating other, more versatile methods. osti.govnih.govkermitmurray.com

Table 1: Comparison of PSIA Methods for Propane

Feature Isotopic ¹³C NMR GC-Py-GC-IRMS
Principle Direct measurement of non-equivalent nuclei Pyrolysis, chromatographic separation, and mass analysis
Accuracy High (≤1‰), verified osti.gov Requires calibration against standards osti.govnih.govosti.gov
Precision High (≤1‰) osti.gov Dependent on system stability and calibration osti.govnih.gov
Sample Size Large osti.govnih.govosti.gov Small osti.govnih.govosti.gov
Analysis Time Long osti.govnih.govosti.gov High-throughput researchgate.net
Sample Recovery Yes osti.gov No (destructive)
Key Advantage Verified accuracy, non-destructive Small sample size, versatility osti.govnih.govosti.gov

| Key Disadvantage | Large sample/long analysis time osti.govnih.govosti.gov | Accuracy depends on calibration, isotopic fractionation during pyrolysis osti.govnih.gov |

In situ ¹³C Magic-Angle Spinning (MAS) NMR spectroscopy is instrumental in studying the kinetics of reactions involving propane adsorbed onto catalyst surfaces. This method allows for the real-time observation of intramolecular ¹³C scrambling, where the ¹³C label moves between different carbon positions within the propane molecule. nih.govacs.org

Research has employed in situ ¹³C MAS NMR to monitor the skeletal rearrangement of ¹³C-labeled propane over various catalysts. For instance, studies on an Al₂O₃-promoted sulfated zirconia (SZA) catalyst were conducted under mild conditions (30–102 °C) to observe these intramolecular processes. nih.govacs.org In other kinetic studies, the scrambling of the ¹³C label in propane-2-¹³C was monitored on a zeolite H-ZSM-5 catalyst at higher temperatures ranging from 543 to 573 K. researchgate.net Similar investigations have also been performed on Zn/H-MFI catalysts using propane-1-¹³C and propane-2-¹³C to understand the conversion pathways. researchgate.net These kinetic studies provide crucial data on reaction mechanisms, transition states, and the influence of catalyst properties on propane conversion. nih.govacs.org

Table 2: Selected In Situ ¹³C MAS NMR Kinetic Studies of Adsorbed Propane

Catalyst Labeled Propane Temperature Range Observed Process Reference
Al₂O₃-promoted sulfated zirconia (SZA) ¹³C-labeled propane 30–102 °C Intramolecular ¹³C scrambling by skeletal rearrangement nih.gov, acs.org
Zeolite H-ZSM-5 Propane-2-¹³C 543–573 K Kinetics of ¹³C-labeled carbon scrambling researchgate.net

In addition to direct ¹³C detection, in situ ¹H MAS NMR spectroscopy has emerged as an effective tool for monitoring the kinetics of ¹³C-labeled carbon scrambling in propane adsorbed on zeolite catalysts. researchgate.netcatalysis.ru This indirect approach offers improved accuracy and better time resolution compared to ¹³C MAS NMR for tracking these specific reactions. researchgate.netcatalysis.ru

Kinetic analysis of the intramolecular ¹³C scrambling from the central methylene (B1212753) carbon to the terminal methyl carbons in propane has been successfully performed using in situ ¹H MAS NMR at temperatures between 540–570 K. researchgate.netcatalysis.ru These studies have revealed detailed kinetic information, for example, demonstrating that the rate of intramolecular carbon scrambling is approximately half the rate of intramolecular hydrogen scrambling within the propane molecule under the studied conditions. researchgate.net This highlights the capability of ¹H MAS NMR to provide nuanced insights into the relative rates of different dynamic processes occurring during catalysis.

Mass Spectrometry-Based Techniques

Mass spectrometry offers highly sensitive methods for isotopic analysis, which, when coupled with separation techniques, can provide position-specific information.

The GC-Py-GC-IRMS technique is a powerful and versatile alternative to NMR for the position-specific isotope analysis of propane, primarily due to its significantly smaller sample size requirement. osti.govosti.gov The method involves the online pyrolysis of propane, followed by the separation of the resulting fragments by a second gas chromatograph, and finally, isotopic analysis by IRMS. sysydz.net

A critical aspect of this technique is the occurrence of significant carbon isotope fractionation at both the terminal and central carbon positions during the high-temperature pyrolysis step. osti.govnih.govosti.gov While these fractionation effects are reproducible under optimized and stable experimental conditions, they are sensitive to parameters such as pyrolysis temperature, gas flow rate, and the condition of the pyrolysis reactor. osti.govnih.govkermitmurray.comosti.gov Studies suggest an optimal pyrolysis temperature window of 780–820 °C to achieve reliable results. sysydz.net Consequently, each GC-Py-GC-IRMS system must be carefully calibrated using propane standards with accurately predetermined PSIA values from methods like isotopic ¹³C NMR to ensure accurate data. osti.govnih.govkermitmurray.comosti.gov Experiments using propane terminally labeled with ¹³C have confirmed that the exchange between carbon atoms during pyrolysis is negligible, which is a fundamental prerequisite for calculating the intramolecular isotope composition from the pyrolysis fragments. researchgate.net

Data sourced from a comparative study of two different GC-Py-GC-IRMS systems (Northwest University - NWU and Texas Tech University - TTU). osti.gov

High-resolution gas source isotope ratio mass spectrometry presents a sophisticated approach to determine the site-specific carbon isotope composition of propane at natural abundance. usgs.govcapes.gov.brcaltech.edu This technique utilizes advanced instruments, such as the Thermo Scientific MAT253-Ultra, which possess high mass resolving power (up to ~27,000 M/ΔM). capes.gov.br This capability allows for the separation and analysis of isobaric interferences that are common in the mass spectra of hydrocarbons. capes.gov.brcaltech.edu

The method reconstructs the position-specific isotopic composition by performing precise ¹³C/¹²C ratio measurements on both the intact propane molecular ion and its various fragment ions, which sample the central and terminal carbons in different proportions. usgs.govcapes.gov.br This approach can be applied to relatively moderate sample sizes (tens of micromoles) and has been used to analyze propane from both laboratory experiments and natural gas samples. usgs.govcaltech.educapes.gov.brusgs.gov Findings from these studies demonstrate a correlation between the site-specific isotopic structure of propane and its thermal maturity, offering a powerful tool for geochemical investigations. usgs.govusgs.gov

Optical Spectroscopy Approaches

Optical spectroscopy offers a non-destructive alternative to mass spectrometry for the position-specific analysis of isotopes. These methods rely on the principle that isotopic substitution alters the vibrational frequencies of a molecule, leading to distinct absorption features in its spectrum.

Mid-Infrared Quantum Cascade Laser Absorption Spectroscopy (QCLAS) for Isotopomer Quantification

Quantum Cascade Laser Absorption Spectroscopy (QCLAS) has emerged as a direct and highly precise technique for quantifying propane isotopomers, including the terminal (¹³CH₃-¹²CH₂-¹²CH₃) and central (¹²CH₃-¹³CH₂-¹²CH₃) singly substituted ¹³C isotopomers. nih.govacs.org This method provides a non-destructive pathway for analysis that avoids the complex sample preparation and potential scrambling issues associated with other techniques. nih.govresearchgate.net

The QCLAS system developed for this purpose utilizes a distributed feedback quantum cascade laser that targets a specific spectral region in the mid-infrared, around 1384 cm⁻¹, where the absorption lines of the different isotopomers can be resolved. nih.govresearchgate.net To enhance sensitivity and, crucially, to reduce spectral interferences from other molecular transitions, the gas sample is cooled to cryogenic temperatures (e.g., 155 K) within a specialized segmented circular multipass cell. acs.orgempa.ch This cooling simplifies the spectrum by suppressing interfering hot-band transitions. researchgate.net

The quantification is performed by fitting the measured high-resolution spectra with pre-recorded spectral templates of pure propane isotopomers taken at matching temperatures and pressures. nih.govresearchgate.net This approach has demonstrated remarkable precision, achieving measurements of δ¹³C at the terminal position (δ¹³Cₜ) with a precision of 0.33‰ and the central position (δ¹³C꜀) with a precision of 0.73‰ within a 100-second integration time for samples at natural abundance. nih.govacs.org This represents the first time that site-specific, high-precision measurements of a non-methane hydrocarbon have been accomplished using laser absorption spectroscopy. nih.gov

Table 2: Research Findings for QCLAS Analysis of Propane Isotopomers This interactive table presents key findings and parameters from the QCLAS-based study of propane.

Parameter Finding / Value Reference
Analytical Method Mid-Infrared Quantum Cascade Laser Absorption Spectroscopy (QCLAS) nih.gov
Target Isotopomers Terminal (¹³Cₜ) and Central (¹³C꜀) singly substituted propane researchgate.net
Spectral Region ~1384 cm⁻¹ nih.govacs.org
Sample Temperature 155 K and 300 K acs.org
Key Technology Stirling-cooled segmented circular multipass cell (SC-MPC) researchgate.net
Measurement Precision (Terminal ¹³C) 0.33 ‰ (for δ¹³Cₜ) nih.govacs.org
Measurement Precision (Central ¹³C) 0.73 ‰ (for δ¹³C꜀) nih.govacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy in Isotopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and powerful tool in the analysis of gas composition and isotopic species. copernicus.orgcopernicus.org An FTIR spectrometer works by collecting the infrared radiation that passes through a sample and using a mathematical Fourier transform to convert the signal into a spectrum of intensity versus frequency. copernicus.org While FTIR can be used for direct quantification of various gases, including methane (B114726), ethane (B1197151), and propane, its role in the context of high-precision, position-specific analysis of propane is often as a crucial preliminary step. dtic.milspectroscopyonline.com

In the development of the QCLAS method for propane isotopomer analysis, a high-resolution FTIR spectrometer was first used to acquire a broad overview of the spectral information for the different propane isotopomers. nih.govacs.orgresearchgate.net This initial survey was essential for identifying the ideal mid-infrared spectral windows for the subsequent, more targeted QCLAS measurements. nih.govacs.org The selection criteria for these windows are regions that feature strong, characteristic absorption lines for the isotopomers of interest while having minimal spectral interference from other absorption lines. nih.govresearchgate.net By providing this foundational spectral data, FTIR enables the optimization of the QCLAS technique for maximum sensitivity and selectivity, highlighting the synergistic relationship between different spectroscopic methods in advanced isotopic analysis. nih.gov

Applications of Propane 1 13c in Catalysis and Reaction Mechanism Elucidation

Mechanistic Investigations of Propane (B168953) Ammoxidation

Propane ammoxidation is a vital industrial process for the production of acrylonitrile (B1666552), a key monomer for various polymers and synthetic fibers. acs.org The development of efficient catalysts, particularly mixed metal oxides, has been a primary focus of research. acs.orgijraset.com Propane (1-13C) has been instrumental in clarifying the reaction pathways on these complex catalytic surfaces.

Elucidation of Direct Pathways to Acrylonitrile

The use of 13C-labeled propane has been pivotal in understanding the direct conversion of propane to acrylonitrile. acs.orgfigshare.com Isotope labeling studies help determine whether the reaction proceeds through a direct pathway or involves the formation and subsequent reaction of intermediates.

Table 1: Key Findings from 13C Labeling in Propane Ammoxidation
Isotopic Tracer UsedCatalystKey FindingReference
Propane (1-13C)Mo-V-Te-Nb-O (M1 phase)Demonstrated a direct pathway for the ammoxidation of propane to acrylonitrile without skeletal rearrangement of the carbon backbone. acs.orgfigshare.com

Role of Mo-V-Te-Nb-O Catalysts and Absence of C6 Intermediates

The Mo-V-Te-Nb-O mixed metal oxide system is recognized as a highly promising catalyst for propane ammoxidation. acs.org Specifically, the M1 phase of this catalyst is considered the active and selective phase. acs.orgrsc.org Studies utilizing Propane (1-13C) have been crucial in confirming that the reaction over these catalysts proceeds directly from C3 intermediates, without the formation of C6 intermediates through dimerization or skeletal rearrangement. acs.orgosti.gov This finding contrasts with mechanisms proposed for other mixed metal oxide catalysts. osti.gov Research has shown that the surface ab planes of the M1 phase contain the active and selective sites for this reaction. osti.gov

Oxidative Dehydrogenation Reaction Mechanisms

Oxidative dehydrogenation (ODH) of propane presents an alternative, energy-efficient route to propylene, a valuable olefin. lasphub.compsu.edu Understanding the mechanism of ODH is key to developing more effective catalysts. Propane (1-13C) and other isotopically labeled propanes have been employed to probe the kinetics and mechanisms of this reaction.

Identification of Kinetically Relevant Steps via Isotopic Kinetic Effects

Kinetic isotope effect (KIE) studies, often employing deuterated propane isotopes alongside 13C labeling, are powerful for identifying the rate-determining steps in a reaction. In the oxidative dehydrogenation of propane, normal KIEs have been observed, indicating that the cleavage of a C-H bond is a kinetically significant step. berkeley.edupsu.eduresearchgate.net Specifically, studies using selectively deuterated propane have shown that the methylene (B1212753) (secondary) C-H bond is the one activated in the rate-determining steps for both propane dehydrogenation and combustion. psu.edu

Table 2: Kinetic Isotope Effects in Propane Oxidative Dehydrogenation on V2O5/ZrO2
ReactantsReactionKinetic Isotope Effect (kH/kD)Reference
CH3CH2CH3 and CD3CD2CD3Primary Dehydrogenation2.8 psu.edu
CH3CH2CH3 and CD3CD2CD3Propane Combustion1.9 psu.edu
CH3CH2CH3 and CH3CD2CH3Primary Dehydrogenation2.7 psu.edu
CH3CH2CH3 and CH3CD2CH3Propane Combustion1.8 psu.edu

Role of Lattice Oxygen in C-H Bond Activation

The mechanism of C-H bond activation in propane ODH is widely believed to follow a Mars-van Krevelen model, where lattice oxygen from the metal oxide catalyst participates directly in the reaction. berkeley.eduresearchgate.net Isotopic tracer studies have provided strong evidence for this, showing that C-H bond activation steps are irreversible and involve lattice oxygen. berkeley.edu Both terminal and bridging lattice oxygen atoms on the surface of catalysts like V2O5 have been shown to be capable of activating the C-H bond of propane. lasphub.comacs.org

Propane Aromatization on Zeolite Catalysts (e.g., H-ZSM5)

Zeolite catalysts, particularly H-ZSM5, are effective for the aromatization of propane, converting it into valuable aromatic compounds like benzene (B151609) and toluene. researchgate.netmdpi.comrsc.org The use of 13C-labeled propane has been instrumental in monitoring the complex reaction network involved in this process. In situ MAS NMR spectroscopy studies with Propane (1-13C) and Propane (2-13C) have allowed for the direct observation of intermediates and the elucidation of reaction pathways. researchgate.net These studies have identified species such as propene π-complexes and σ-allylzinc species as intermediates in the conversion of propane to aromatics on Zn/H-BEA zeolite catalysts. researchgate.net The primary products of propane aromatization are propene and hydrogen from dehydrogenation, alongside methane (B114726) and ethylene (B1197577) from cracking reactions. mdpi.com The propene then undergoes oligomerization, cyclization, and hydrogen transfer reactions to form aromatics. mdpi.com

Elucidation of Chain Growth and Cyclization Pathways

The use of Propane (1-13C) has been instrumental in unraveling the complex mechanisms of chain growth and cyclization reactions, particularly in the context of alkane aromatization over zeolite catalysts like H-ZSM5. psu.edu Studies using 13C-labeled alkanes have demonstrated that these processes necessitate the initial formation of an alkene intermediate. psu.edu This alkene then undergoes rapid oligomerization and β-scission reactions before cyclization can occur. psu.eduacs.org

When Propane (1-13C) is used as a reactant, the distribution of the 13C label in the aromatic products provides crucial information. For instance, instead of the expected two 13C atoms in benzene from a simple cyclodimerization of propene-2-13C (formed from propane-2-13C), the benzene products contain a binomial distribution of one to five 13C atoms. psu.edu This observation indicates that the reaction does not proceed through a simple, direct pathway. Instead, it involves the formation of long-chain surface intermediates that undergo extensive intramolecular isomerization and β-scission, effectively scrambling the carbon atoms before the final cyclization and aromatization steps. psu.eduacs.org These rapid oligomerization and cracking cycles are essential for breaking and reforming every carbon-carbon bond multiple times within a single aromatization turnover. psu.edu

Role of Alkene Intermediates and Intramolecular Isomerization

The significance of alkene intermediates in catalytic reactions of propane has been firmly established through isotopic tracer studies. When mixtures of propene and propane-2-13C are reacted over H-ZSM5, the initial products are predominantly unlabeled, confirming that propene is a key reactive intermediate. psu.edu The initial formation of unlabeled products and the subsequent dilution of labeled products as the reaction progresses further support the role of propene in the reaction pathway. psu.edu

Furthermore, the analysis of butene products from propane-2-13C reactions reveals a 13C content that is intermediate between that of ethene and propene. psu.edu This suggests that butene is formed through both the dimerization of ethene and the chain growth and subsequent cracking of propene. psu.edu

Intramolecular isomerization is another critical aspect of these reaction mechanisms. The observation of binomial 13C isotopomer distributions in the aromatic products of propane-2-13C reactions points to rapid intramolecular isomerization within long surface chains. psu.eduacs.org This isomerization, along with sequential formation and β-scission reactions, ensures a thorough scrambling of the carbon atoms before the final products are formed. psu.eduacs.org The isomerization of n-alkanes with five or more carbon atoms is generally accepted to proceed via a classical cyclopropane (B1198618) ring structure. nsf.gov However, for butane, this pathway would lead to a less stable primary carbenium ion, making a monomolecular skeletal isomerization pathway less favorable. nsf.gov

Hydrogen/Deuterium Exchange and Carbon Scrambling Dynamics in Adsorbed Phase

In-situ solid-state NMR spectroscopy has been a pivotal technique for studying the dynamics of adsorbed species in real-time. By using labeled propane molecules, researchers can monitor competitive pathways of isotope redistribution. acs.org Studies on Al2O3-promoted sulfated zirconia (SZA) and H-ZSM-5 zeolites have revealed several key processes: acs.orgresearchgate.net

Regioselective H/D Exchange: A selective exchange occurs between the acidic protons of the catalyst surface and the deuterons of the methyl group of propane-1,1,1,3,3,3-d6. acs.org

Intramolecular H/D Scrambling: Deuterons from the methyl groups and protons from the methylene group of propane can exchange positions without involving the catalyst surface. acs.org

Intramolecular 13C Scrambling: At higher temperatures, a skeletal rearrangement process leads to the scrambling of the 13C label within the propane molecule. acs.org

The activation energy for 13C scrambling has been found to be very close to that of 2H scrambling, suggesting a common transition state that facilitates both vicinal hydride migration and the formation of a protonated cyclopropane intermediate. acs.org All these pathways are consistent with a classical carbenium ion-type mechanism. acs.org On H-MFI catalysts, the initial step of propane transformation involves 13C label scrambling. researchgate.net The rate of intramolecular carbon scrambling has been found to be approximately half the rate of intramolecular hydrogen scrambling. researchgate.net

Propane Activation over Metal-Modified Catalysts (e.g., Zn/H-MFI)

The introduction of metals like zinc into zeolite catalysts significantly alters their activity and the mechanism of propane activation.

Formation and Reactivity of Zinc Propyl Surface Species

In-situ 13C MAS NMR and IR spectroscopy have provided direct evidence for the formation of zinc propyl species at the initial stages of propane conversion over Zn/H-MFI catalysts. researchgate.netresearchgate.net This observation points to the dissociative adsorption of propane over zinc oxide species as the primary activation step. researchgate.netresearchgate.net The formation of these organometallic intermediates is a key difference compared to the mechanism on unmodified H-MFI, where carbonium ion-type mechanisms dominate. researchgate.net The zinc propyl species are reactive and subsequently convert into propene, which can then form an asymmetric π-complex with zinc cations. researchgate.net At later stages of the reaction, propene oligomerizes to form charge-delocalized carbanionic species stabilized on the zinc cations. researchgate.net

Dissociative Adsorption Mechanisms and Product Evolution

The activation of propane on Zn/H-MFI catalysts proceeds via a bifunctional mechanism. researchgate.net Propane undergoes dissociative adsorption on zinc sites, leading to the formation of zinc propyl species and ZnOH groups. researchgate.netresearchgate.net This is followed by the evolution of propene and the recombinative desorption of dihydrogen. researchgate.netresearchgate.net The propene can then undergo oligomerization on the acidic sites of the zeolite. researchgate.netresearchgate.net The dihydrogen produced can either be released as a final product or participate in the hydrogenolysis of propane to form ethane (B1197151) and methane. researchgate.netresearchgate.net The partial pressure of the reactants influences the preferred pathway; low pressure favors hydrogen evolution, while high pressure favors hydrogenolysis. researchgate.net

Ion-Molecule Reaction Mechanisms of Carbon Ions with Propane

The study of ion-molecule reactions in the gas phase provides fundamental insights into chemical reactivity. Tandem Dempster-ICR mass spectrometry has been used to investigate the reactions of ground state 12C+ and 13C+ ions with propane at near-thermal translational energies. aip.orgaip.org

The results indicate that as the size of the neutral reactant increases, there is less retention of the reactant ion's nucleus in the ionic products. aip.orgaip.org In the reaction of 13C+ with propane, certain reaction channels show a significantly higher retention of 13C in the ionic products than would be predicted by statistical considerations alone. aip.orgaip.org This suggests that the reaction mechanism is not purely statistical and likely involves a combination of direct processes and an indirect mechanism involving the insertion of the C+ ion into a C-H bond. aip.orgaip.org

Propane 1 13c As a Tracer in Biogeochemical and Environmental Research

Tracing Carbon Flow and Metabolic Pathways in Microbial Systems

The use of Propane (B168953) (1-13C) has been instrumental in elucidating the intricate pathways of carbon flow within microbial communities. By introducing this labeled compound, researchers can follow the journey of the ¹³C atom as it is incorporated into different metabolites and end products, thereby mapping out metabolic routes and quantifying their activities.

The anaerobic oxidation of propane by microorganisms is a significant but often difficult-to-quantify process in subsurface natural gas reservoirs. Position-specific isotope analysis of propane, including the use of ¹³C-labeled propane, has revealed that anaerobic bacterial oxidation results in a significant ¹³C enrichment at the central carbon position of the propane molecule. This isotopic signature is distinct from that produced by the thermogenic formation of propane. osti.govcup.edu.cnpnas.org

This unique isotopic fingerprint allows for the detection and quantification of anaerobic hydrocarbon oxidation in diverse natural gas reservoirs. cup.edu.cnpnas.org Studies have shown that during this process, the fractionation factor for the central carbon position is substantially higher than for the terminal positions. cup.edu.cn This differential enrichment provides a clear marker for microbial activity. cup.edu.cnpnas.org

Table 1: Isotopic Fractionation Factors in Anaerobic Propane Oxidation

Carbon Position Fractionation Factor (ε)
Central 33 ± 2‰
Terminal 2.8 ± 0.2‰

This interactive table is based on data from experiments with the sulfate-reducing bacterium Desulfosarcina sp. strain BuS5. pnas.org

Isotopically labeled propane, specifically ¹³C-propane, has been crucial in demonstrating anaerobic propane oxidation coupled to nitrate reduction. In these studies, the conversion of ¹³C-propane to ¹³CO₂ is monitored alongside the reduction of nitrate. researchgate.net This technique has been pivotal in identifying the microorganisms responsible for this process, such as the bacterium 'Candidatus Alkanivorans nitratireducens'. jst.go.jp

Experiments using both ¹³C- and ¹⁵N-labeling have provided definitive evidence for this metabolic coupling. nih.gov The data from these experiments, including mass and electron balance tests, have elucidated the complete oxidation of propane to CO₂ with the concurrent reduction of nitrate to dinitrogen gas and ammonium. jst.go.jpnih.gov This research has highlighted a novel link between the carbon and nitrogen cycles in anaerobic environments. jst.go.jp

The metabolism of propane in microorganisms can proceed through various pathways. While direct evidence from the search results of using Propane (1-13C) to specifically trace methyl ketone formation or the methylmalonyl-succinate pathway is limited, the principles of isotopic labeling are fundamental to elucidating such divergent routes. For instance, studies have suggested that some bacteria metabolize propane via methyl ketone formation. nih.gov The use of ¹³C-labeled propane would allow researchers to track the incorporation of the labeled carbon into acetone (B3395972) and subsequent products, confirming this pathway.

Similarly, the methylmalonyl-succinate pathway is a known route for propionate metabolism, a potential intermediate of propane oxidation. nih.gov By using Propane (1-13C), the flow of the labeled carbon through propionyl-CoA and into intermediates of the methylmalonyl-succinate pathway, such as succinate, could be traced, thereby confirming the activity of this pathway in propane-utilizing microorganisms.

The integration of Propane (1-13C) tracing with genomic analysis provides a powerful approach to understanding propane metabolism at a molecular level. Genomic sequencing of propane-metabolizing bacteria, such as Mycobacterium sp. strain ENV421, has revealed numerous putative genes involved in propane catabolism, including those encoding for oxygenases and dehydrogenases. semanticscholar.orgkarger.com

By exposing these organisms to Propane (1-13C) and analyzing the isotopic labeling patterns of key metabolites, researchers can correlate gene expression with specific metabolic functions. nih.govnih.gov For example, if the genome of a bacterium contains genes for a putative propane monooxygenase, feeding the bacteria Propane (1-13C) and observing the production of ¹³C-labeled propanol would provide strong evidence for the function of those genes. This combination of "omics" and stable isotope tracing is essential for validating gene function and constructing accurate metabolic models. nih.govresearchgate.netosti.gov

In the field of synthetic biology, engineered microorganisms are being developed to produce propane as a biofuel. nih.govresearchgate.net While the primary goal is propane synthesis, understanding the efficiency and potential bottlenecks of these engineered pathways is critical for optimization. Although not explicitly detailed in the provided search results, the use of ¹³C-labeled precursors in these engineered systems is a standard technique in metabolic engineering to trace carbon flow and determine metabolic fluxes. nih.govsemanticscholar.org

By introducing a ¹³C-labeled substrate, such as glucose, into an engineered bacterium designed to produce propane, researchers can trace the labeled carbon through the synthetic pathway to the final propane product. This allows for the quantification of pathway efficiency and the identification of competing metabolic routes that may divert carbon away from propane production. This information is invaluable for rationally designing and optimizing microbial cell factories for biofuel production.

Origin and Evolution of Natural Gas Systems

The isotopic composition of propane, including its intramolecular ¹³C distribution, is a key tool for elucidating the origin and thermal history of natural gas. osti.govcup.edu.cnresearchgate.net Position-specific isotope analysis (PSIA) of propane can distinguish between biogenic, thermogenic, and mixed-source gases. geolog.com

Thermogenic propane, formed from the thermal cracking of organic matter, exhibits different intramolecular ¹³C patterns compared to propane that has been subjected to microbial oxidation. pnas.orgcaltech.edu As the thermal maturity of natural gas increases, the δ¹³C values of propane at both the central and terminal positions tend to increase. caltech.edu

Table 2: Position-Specific Carbon Isotope Values of Propane in Natural Gas

Sample Origin δ¹³C Central (‰) δ¹³C Terminal (‰) Inferred Process
Natural Gas Reservoir A -25.0 -28.0 Thermogenic

This is an interactive table representing hypothetical data to illustrate the differences in isotopic signatures.

By analyzing the position-specific ¹³C signatures of propane in natural gas samples, geochemists can infer the source rock of the gas, its thermal maturity, and whether it has been altered by microbial activity in the subsurface. cup.edu.cncaltech.eduepa.gov This information is critical for petroleum exploration and understanding the deep carbon cycle. cup.edu.cnpnas.org

Position-Specific Isotope Fractionation as a Tracer of Propane Origin

The analysis of stable carbon isotopes at specific positions within the propane molecule, known as position-specific isotope analysis (PSIA) or intramolecular isotope analysis, provides a powerful tool for tracing the origin of natural gas. Propane is the smallest organic molecule with non-equivalent carbon atoms, making it ideal for such studies. The distribution of ¹³C between the central and terminal carbon atoms can reveal information about the formation pathways and subsequent alteration processes that bulk isotope analysis might miss.

The isotopic composition at the terminal position of the propane molecule (δ¹³Cterminal) has been identified as a key indicator for correlating trace hydrocarbon gases in sediments with larger geological hydrocarbon deposits. This is because different formation processes and precursor organic materials impart distinct intramolecular isotopic signatures. A novel mass spectrometric technique allows for the reconstruction of the site-specific carbon isotope composition of propane by measuring the ¹³C/¹²C ratios of fragment ions that contain different proportions of the terminal and central carbon atoms.

Research has demonstrated that the δ¹³C values of the central and terminal carbons in propane desorbed from various source rocks are distinguishable. For instance, a study on tight sandstone gas in the Turpan-Hami Basin in China used this method to establish a genetic link between the gas and source rocks in the Lower Jurassic Sangonghe formation. The significant overlap in δ¹³Cterminal values between the sandstone gases and the source rocks provided strong evidence of their relationship.

This position-specific fractionation is influenced by kinetic isotope effects during the formation of propane from the thermal cracking of larger organic molecules. The specific bonds that break during these reactions can lead to a non-uniform distribution of ¹³C within the resulting propane molecule. This inherited isotopic signature can then be used to infer the original source material.

Correlation of Isotopic Structure with Thermal Maturity and Organic Matter Precursors

The intramolecular isotopic structure of propane is significantly correlated with the thermal maturity of its source rock. As thermal maturity increases, a systematic change in the δ¹³C values of both the central and terminal carbon positions is observed. Studies combining laboratory experiments and analysis of natural gas samples have shown a distinct pattern: initially, there is an increase in the δ¹³C of the terminal position, followed by an increase in the δ¹³C of both the central and terminal positions at higher maturities.

This observed pattern is thought to result from a combination of factors, including:

Site-specific, temperature-dependent isotope effects associated with the conversion of different precursor molecules (such as kerogen, bitumen, and oil) to propane.

Differences in the site-specific isotopic contents of these precursor molecules.

Distillation of reactive components from the precursors as maturity increases.

The type of organic matter precursor also plays a crucial role in determining the initial isotopic signature of propane. For example, "coal-type" gas, generated from humic organic matter, is generally more enriched in ¹³C compared to "oil-type" gas, which originates from sapropelic organic matter. The depositional environment of the source rock, whether in fresh-brackish water or a saline environment, further influences the carbon isotope compositions.

The relationship between the isotopic values of propane and thermal maturity can differ for marine versus terrestrial organic matter due to variations in their activation energies for generating alkanes. Empirical models have been developed based on pyrolysis experiments that relate the carbon isotopic variations of light hydrocarbons like propane directly to source rock maturity. These models can help to identify mixing between thermal gases of different maturities.

Table 1: Position-Specific Carbon Isotope Compositions of Thermally Desorbed Propane from Source Rocks

FormationAverage δ¹³Ccentral (‰)Average δ¹³Cterminal (‰)Average ΔC-T (‰)
J2x-29.5-24.3-5.2
J1s-29.0-26.1-2.9
J1b-25.6-24.3-1.4

This table presents data on the position-specific carbon isotope compositions of propane thermally desorbed from different source rock formations, showing distinguishable isotopic signatures. The ΔC-T value (δ¹³Ccentral - δ¹³Cterminal) indicates the relative enrichment of ¹³C at the terminal positions.

Distinguishing Thermogenic vs. Microbial Sources of Propane

Stable carbon isotope analysis is a primary method for distinguishing between propane from thermogenic (thermal cracking of organic matter) and microbial (biogenic) sources. Thermogenic gas is characterized by a higher proportion of longer-chain hydrocarbons, including ethane (B1197151), propane, and butane, relative to methane (B114726). In contrast, microbial gas is predominantly composed of methane and carbon dioxide.

The δ¹³C values of propane and other alkanes provide further constraints on their origin. Thermogenic propane typically has δ¹³C values that fall within a predictable range based on the source rock and thermal maturity. Microbial processes, on the other hand, can lead to distinct isotopic signatures. For example, microbial oxidation of propane can cause an enrichment in ¹³C in the remaining propane. Position-specific isotope analysis has shown that microbial oxidation preferentially targets the central carbon atom, leading to a significant increase in the δ¹³C value at this position, while the terminal carbon's δ¹³C value is only slightly affected.

While it was traditionally thought that significant amounts of ethane and propane are indicative of a thermogenic origin, some studies have suggested that microbial processes can also produce these higher-chain hydrocarbons. However, the isotopic composition can still help to differentiate the sources. A study of gases in southwestern Wyoming with methane δ¹³C values between -59‰ and -69‰, which might suggest a mixed biogenic-thermogenic origin, also showed unusually depleted ¹³C in ethane (-39‰ to -49‰) and propane (-36‰ to -44‰). The direct correlation between the isotopic values of methane, ethane, and propane indicated a predominantly thermogenic origin, likely from the very early stages of gas generation.

Table 2: General Indicators for Distinguishing Gas Sources

Gas TypeKey Characteristics
Thermogenic Presence of >5% combined higher-chain hydrocarbons (ethane, propane, butane). Methane δ¹³C values typically greater than -50‰. Correlation between the reciprocal carbon number and the carbon isotope values of C1-C5 hydrocarbons.
Microbial Predominantly methane (>99.5%). Methane δ¹³C values often less than -64‰ for purely microbial gas. Admixtures with thermogenic gas can result in values up to approximately -50‰.

This table summarizes general geochemical indicators used to distinguish between thermogenic and microbial natural gas accumulations.

Isotope Effects in Thermal Cracking of Propane

The thermal cracking, or pyrolysis, of propane involves the breaking of C-C and C-H bonds, a process that is accompanied by significant kinetic isotope effects. These effects arise because molecules containing the heavier ¹³C isotope have slightly higher bond energies and thus react more slowly than molecules with only ¹²C. This results in an isotopic fractionation where the products of the reaction have a different isotopic composition than the reactant propane.

Early studies on the pyrolysis of propane-1-¹³C found that C¹²-C¹² bonds were ruptured approximately 8% more frequently than C¹²-C¹³ bonds. This indicates a preferential breaking of the bond involving only the lighter carbon isotopes. The isotopic composition of the resulting products, such as methane and ethylene (B1197577), will reflect this fractionation. For instance, the methane produced will be depleted in ¹³C relative to the parent propane, while the remaining, unreacted propane will become progressively enriched in ¹³C.

The magnitude of the isotope effect is dependent on the reaction temperature and the specific reaction mechanism. In the Rice-Herzfeld mechanism for propane pyrolysis, the preferential removal of hydrogen atoms from the ¹³C methyl group is a key step that influences the isotopic composition of the products.

Recent advancements in analytical techniques, such as GC-Py-GC-IRMS (Gas Chromatography-Pyrolysis-Gas Chromatography-Isotope Ratio Mass Spectrometry), have allowed for more detailed studies of these isotope effects. However, it has been shown that large carbon isotope fractionations can occur for both terminal and central carbons during pyrolysis in the analytical instrument itself. These analytical fractionations need to be carefully calibrated using standards with accurately determined position-specific δ¹³C values.

Carbon Isotope Inversion Characteristics in Hydrocarbon Gases with Temperature

In many natural gas reservoirs, the carbon isotope values of hydrocarbon gases follow a normal trend, becoming heavier with increasing carbon number (δ¹³Cmethane < δ¹³Cethane < δ¹³Cpropane). However, under conditions of high thermal maturity, this trend can be reversed, a phenomenon known as carbon isotope inversion. This can manifest as either a partial reversal (e.g., δ¹³C₁ > δ¹³C₂ < δ¹³C₃) or a complete reversal (δ¹³C₁ > δ¹³C₂ > δ¹³C₃).

This inversion is typically associated with the secondary cracking of liquid hydrocarbons or wet gas components at high temperatures. Pyrolysis experiments have demonstrated that as temperature increases, the trend of isotope inversion gradually appears. For example, in one study, the normal isotopic sequence was observed at temperatures below 550°C, but an inversion (δ¹³C₂ > δ¹³C₃) occurred when the temperature was

Theoretical and Computational Approaches in Propane 1 13c Research

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Isotope Effects

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting and understanding isotope effects in molecules like propane (B168953). These methods allow for the calculation of molecular vibrational frequencies. Isotopic substitution, such as replacing a ¹²C with a ¹³C, alters these vibrational frequencies due to the change in mass. This alteration affects the zero-point energy (ZPE) of the molecule, which is the primary source of equilibrium isotope effects.

A key application of DFT in this context is the prediction of equilibrium distributions of isotopologues, including the site-specific distribution of ¹³C within the propane molecule. researchgate.net DFT calculations have been used to estimate the frequency shifts and changes in free energy associated with substituting a ¹³C at either the central (C2) or terminal (C1/C3) positions of the propane molecule. researchgate.net These calculations predict that at thermodynamic equilibrium, there is a temperature-dependent fractionation of ¹³C, with the heavier isotope preferentially occupying the central carbon position relative to the terminal methyl groups. researchgate.net

These theoretical predictions serve as a crucial baseline for interpreting experimental data. For instance, deviations from the predicted equilibrium distribution in natural gas samples can indicate that the propane has been subjected to kinetic processes, such as thermal cracking or biodegradation, rather than being in a state of thermodynamic equilibrium. researchgate.net

Table 1: Predicted Isotope Effects in Propane via DFT

ParameterDescriptionTheoretical BasisSignificance
Equilibrium Isotope EffectPreferential concentration of ¹³C in one position over another at thermodynamic equilibrium.Differences in zero-point energy (ZPE) due to mass-dependent vibrational frequencies.Provides a baseline for identifying non-equilibrium (kinetic) processes.
Site-Specific FractionationPrediction that ¹³C is enriched in the central (C2) position of propane relative to the terminal (C1, C3) positions at equilibrium. researchgate.netDFT calculations of vibrational frequencies and free energy changes upon isotopic substitution. researchgate.netAllows for the use of intramolecular isotope distribution as a geothermometer or a tracer of kinetic processes. researchgate.net

Kinetic Modeling of Isotopic Fractionation in Pyrolysis and Reaction Systems

Kinetic modeling is used to simulate the isotopic fractionation that occurs during chemical reactions, such as the thermal cracking (pyrolysis) of propane. Unlike equilibrium effects, kinetic isotope effects (KIEs) arise from differences in reaction rates between isotopologues. Lighter isotopologues (containing ¹²C) generally react faster than heavier ones (containing ¹³C) because the bonds involving the lighter isotope are easier to break.

During propane pyrolysis, the C-C bonds are broken, leading to the formation of smaller hydrocarbons like methane (B114726) and ethane (B1197151). Kinetic models of this process simulate the rates of these bond-breaking reactions. Systematic experimental studies of propane pyrolysis at temperatures between 415–465 °C have been conducted to determine the specific kinetics and associated carbon isotope fractionation.

These models have shown that the residual, unreacted propane becomes progressively enriched in ¹³C in both the central and terminal positions. Kinetic models can link the degree of this isotopic fractionation to the extent of the reaction (i.e., how much propane has been consumed). researchgate.net By comparing the model outputs with isotopic data from natural gas samples, researchers can estimate the maturity of the gas and understand the conditions under which it was formed. researchgate.net For example, kinetic models have been crucial in explaining isotopic phenomena in natural gases, such as the "rollover" effect where ¹³C in ethane and propane becomes depleted at very high thermal maturity.

Simulation of Intramolecular Isotope Distribution and Scrambling

Simulations of intramolecular isotope distribution focus on how ¹³C is partitioned between the central and terminal carbon atoms within the propane molecule during and after its formation. These models are more complex than bulk isotopic models as they must account for the distinct reactivity of each carbon position.

Mass spectrometric techniques have been developed to reconstruct the site-specific carbon isotope composition of propane by measuring the ¹³C/¹²C ratios of different fragment ions. creative-proteomics.com The data from these measurements are used to validate and refine simulation models. For instance, findings from both experimental and natural samples show a pattern where, with increasing thermal maturity, the terminal positions of propane first become enriched in ¹³C, followed by enrichment in both the central and terminal positions. creative-proteomics.com

Models like the Reaction Mechanism Generator (RMG) can be used to simulate the complex network of reactions that occur during pyrolysis, providing insight into the origins of different molecular fragments and how they contribute to the final intramolecular isotope distribution. nih.gov Furthermore, kinetic Monte Carlo models have been used to simulate the kinetic isotope effects associated with kerogen cracking, predicting the site-specific isotopic signatures in the resulting propane. nih.gov These simulations help to understand how factors like the type of organic precursor and thermal history lead to the observed intramolecular isotope patterns in natural gases. creative-proteomics.comnih.gov

Modeling Metabolic Networks and Pathways

The use of ¹³C-labeled compounds is a cornerstone of metabolic flux analysis (MFA), a powerful technique for quantifying the rates (fluxes) of intracellular reactions. frontiersin.orgd-nb.info While much of 13C-MFA has focused on substrates like glucose and glutamine, the same principles can be applied to model the metabolic pathways of organisms that consume propane. researchgate.netnih.gov

Certain microorganisms, such as "Candidatus Alkanivorans nitratireducens," can metabolize propane under anaerobic conditions. researchgate.net The metabolic pathway is initiated by the activation of propane via the addition of fumarate, a reaction catalyzed by alkylsuccinate synthase genes. researchgate.net

Modeling this metabolic network with Propane (1-13C) would involve the following steps:

Network Reconstruction : A stoichiometric model of the known or hypothesized metabolic pathways for propane degradation is constructed. This includes the initial fumarate addition and subsequent reactions that break down the carbon backbone.

Tracer Experiment : The microorganism is cultured with Propane (1-13C) as the primary carbon source. As the organism metabolizes the labeled propane, the ¹³C atoms are incorporated into various intracellular metabolites.

Isotopomer Analysis : After a period of growth, key metabolites, particularly proteinogenic amino acids, are extracted. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to measure the mass distribution of these metabolites, revealing how the ¹³C from propane has been distributed throughout the metabolic network. frontiersin.orgnih.gov

Flux Calculation : Computational algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured isotopomer distribution. The model simulates the flow of ¹³C through the reconstructed network and compares the predicted labeling patterns of metabolites with the measured data, iteratively adjusting the flux values until a best fit is achieved. nih.gov

This approach allows researchers to quantify the activity of different metabolic pathways, identify metabolic bottlenecks, and discover novel or alternative routes for propane metabolism. nih.gov For example, observing a selective ¹³C enrichment in the central position of residual propane has been used as evidence for bacterial oxidation of propane in natural gas reservoirs. researchgate.net

Future Directions and Emerging Research Avenues for Propane 1 13c

Development of Next-Generation High-Precision and High-Throughput Isotopic Analysis

The full potential of Propane (B168953) (1-13C) as a scientific tool is intrinsically linked to the analytical methods used to detect and quantify it. The future in this area lies in the development of next-generation isotopic analysis techniques that offer both high precision and high throughput.

Current methods, such as gas chromatography-isotope ratio mass spectrometry (GC-IRMS), have been instrumental in position-specific isotope analysis (PSIA). nih.gov For instance, a method involving a gas chromatography-pyrolysis-GC preparation system coupled to a combustion-IRMS system has demonstrated the ability to determine carbon isotope ratios in fragments of molecules with high precision. nih.gov Innovations in preconcentration systems for continuous-flow GC-IRMS are also enhancing precision for atmospheric methane (B114726) analysis, a methodology that can be adapted for other hydrocarbons like propane. acs.org

Future research will likely focus on several key areas:

Automation and Miniaturization: Developing fully automated systems will be crucial for increasing sample throughput, a necessity for large-scale environmental and metabolic studies.

Enhanced Fragmentation and Ionization: New techniques in mass spectrometry that allow for more controlled and predictable fragmentation of propane molecules will improve the accuracy of position-specific analysis. caltech.edu

Advanced Spectroscopic Methods: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with techniques like parahydrogen-induced polarization (PHIP), offers a powerful alternative for determining intramolecular isotope distributions. researchgate.netcatalysis.ru Recent work has demonstrated the ability to transfer polarization from hyperpolarized ¹H nuclei to ¹³C nuclei in propane, significantly enhancing the NMR signal. researchgate.netcatalysis.ru

Software and Data Analysis: The development of sophisticated software suites like 13CFLUX2 is essential for managing the large datasets generated by high-throughput methods and for performing complex metabolic flux analyses. oup.com These tools enable more flexible and scalable computational workflows for designing and evaluating carbon labeling experiments. oup.com

These advancements will not only improve the precision of isotopic measurements but also make these powerful techniques more accessible to a wider range of researchers, fostering new applications for Propane (1-13C).

Integration of Multi-Omics and Isotopic Tracer Techniques in Microbial Ecology

The study of microbial communities, or microbiomes, is being revolutionized by the integration of "multi-omics" approaches (genomics, transcriptomics, proteomics, and metabolomics) with stable isotope probing (SIP). isme-microbes.orgoup.comresearchgate.net Propane (1-13C) serves as a powerful tool in this integrated framework, allowing researchers to trace the flow of carbon through microbial food webs and link specific metabolic functions to individual microbial taxa.

Future research in this area will focus on:

Linking Function to Phylogeny: By using Propane (1-13C) as a substrate, researchers can identify which microorganisms in a complex community are actively metabolizing propane. Subsequent analysis of their DNA and RNA can reveal their phylogenetic identity and the genes involved in propane metabolism. nih.gov

Quantitative Metabolic Flux Analysis: The integration of SIP with metabolomics allows for the quantification of metabolic fluxes within microbial communities. sci-hub.se This provides a more dynamic and functional view of microbial ecosystems compared to static metagenomic surveys.

Understanding Interspecies Interactions: Multi-omics SIP experiments can elucidate complex interactions between different microbial species, such as cross-feeding and competition for substrates. frontiersin.org This is crucial for understanding the stability and resilience of microbial communities in various environments.

A key challenge in this field is the complexity of the data generated. Future efforts will require the development of advanced bioinformatics tools and computational models to integrate and interpret these multi-layered datasets effectively. researchgate.net

Exploration of Novel Catalytic Systems for Propane Functionalization with Isotopic Probes

Propane is an abundant and relatively inexpensive hydrocarbon, making it an attractive feedstock for the chemical industry. wikipedia.orgpcc.eu However, its chemical inertness presents a significant challenge for its conversion into more valuable products. Propane (1-13C) is an invaluable tool for elucidating the mechanisms of catalytic reactions, thereby guiding the development of new and more efficient catalysts.

Emerging research in this area includes:

Direct Conversion to Propylene: Propylene is a key building block for plastics and other chemicals. rsc.org Researchers are exploring novel catalysts for the direct dehydrogenation of propane to propylene. mdpi.comepfl.chcardiff.ac.uk Propane (1-13C) can be used to track the reaction pathways and identify rate-limiting steps, aiding in the design of more selective and stable catalysts. cardiff.ac.uk

Ammoxidation to Acrylonitrile (B1666552): Acrylonitrile is another important industrial chemical. acs.org Studies using ¹³C-labeled propane have been crucial in understanding the reaction mechanism of propane ammoxidation over mixed metal oxide catalysts, confirming a direct pathway without skeletal rearrangement. acs.org

CO2 to Propane Conversion: In the context of a circular carbon economy, researchers are developing multifunctional catalysts for the direct conversion of CO₂ to propane. acs.org Isotopic labeling studies can help to unravel the complex reaction network and optimize catalyst performance.

Sustainable Catalyst Design: There is a growing emphasis on developing catalysts from earth-abundant and non-toxic materials that operate under milder conditions. researchgate.net Propane (1-13C) can be used to assess the efficiency and selectivity of these novel catalytic systems. researchgate.net

By providing detailed mechanistic insights, Propane (1-13C) will continue to be a critical tool in the quest for more sustainable and efficient catalytic processes for propane functionalization.

Advanced Understanding of Coupled Biogeochemical Cycles through Position-Specific Isotopomers

The use of position-specific isotopomers like Propane (1-13C) is providing unprecedented insights into the biogeochemical cycling of hydrocarbons. By measuring the isotopic composition at specific carbon positions within the propane molecule, scientists can distinguish between different sources and sinks of propane in the environment. caltech.edugoldschmidt.info

Key research directions include:

Quantifying Biodegradation: A significant finding is that anaerobic bacterial oxidation of propane leads to a pronounced ¹³C enrichment at the central carbon position. pnas.orgpnas.org This unique isotopic signature allows for the detection and quantification of propane biodegradation in natural gas reservoirs and other subsurface environments. pnas.orgpnas.org

Distinguishing Biotic and Abiotic Processes: The isotopic fingerprint of microbial propane degradation differs from that of thermogenic processes (the breakdown of larger hydrocarbons at high temperatures). pnas.orgpnas.org This allows researchers to disentangle the contributions of biological and geological processes to hydrocarbon cycling.

Tracing Hydrocarbon Cycling in Diverse Environments: Position-specific isotope analysis is being applied to a range of environments, from natural gas fields to mud volcanoes. goldschmidt.infonih.gov These studies are refining our understanding of how hydrocarbons are formed, transported, and consumed in the Earth's crust.

Future research will likely involve applying these techniques to a wider range of environmental settings and integrating them with other geochemical and microbiological data to build more comprehensive models of biogeochemical cycles.

Applications in Advanced Material Science and Energy Research

The unique properties of Propane (1-13C) also hold promise for applications in material science and energy research. While this is a more nascent area of investigation, several potential avenues are emerging.

Probing Catalyst Surfaces: The interaction of propane with catalyst surfaces is fundamental to many industrial processes. Propane (1-13C), in conjunction with advanced spectroscopic techniques, can be used to probe the nature of active sites on catalysts and the mechanisms of surface reactions. nacatsoc.org

Developing New Energy Sources: Research into the conversion of propane into other fuels, such as hydrogen or more energy-dense hydrocarbons, could benefit from the use of isotopic tracers to optimize reaction conditions and catalyst design.

Understanding Polymerization Reactions: As a precursor to propylene, propane is indirectly linked to the vast field of polymer science. rsc.org While not a direct application of Propane (1-13C), understanding the fundamental chemistry of propane conversion is essential for developing more sustainable routes to polymers.

The table below provides a summary of the research findings discussed:

Research AreaKey FindingSignificance
Isotopic Analysis Development of high-precision, high-throughput methods like GC-IRMS and PHIP-NMR.Enables more accurate and accessible analysis of Propane (1-13C). nih.govacs.orgresearchgate.netcatalysis.ru
Microbial Ecology Integration of multi-omics with stable isotope probing.Links metabolic function to specific microbes in complex communities. isme-microbes.orgoup.comresearchgate.netnih.gov
Catalysis Use of Propane (1-13C) to elucidate reaction mechanisms for propane functionalization.Guides the design of more efficient and sustainable catalysts. mdpi.comepfl.chcardiff.ac.ukacs.orgacs.orgresearchgate.net
Biogeochemistry Position-specific isotope analysis reveals unique signatures of biodegradation.Allows for the quantification of microbial activity in hydrocarbon cycling. caltech.edugoldschmidt.infopnas.orgpnas.orgnih.gov
Material Science Probing catalyst surfaces and informing the development of new energy sources.Potential for advancements in sustainable materials and energy technologies. nacatsoc.org

Q & A

Q. What frameworks ensure ethical rigor in studies involving propane (1-13C) and human subjects?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For clinical applications, obtain IRB approval and document participant selection criteria (e.g., exclusion of individuals with metabolic disorders). Use PICO frameworks to align research questions with clinical outcomes .

Q. How can interdisciplinary teams effectively collaborate on propane (1-13C) projects?

  • Methodological Answer : Establish clear milestones using project management tools (e.g., Gantt charts) to allocate tasks (e.g., synthesis, spectroscopy, data analysis). Hold regular peer-review sessions to critique hypotheses and resolve methodological conflicts. Use shared repositories (e.g., GitHub, LabArchives) for transparent data sharing and version control .

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Reactant of Route 1
Propane (1-13C)
Reactant of Route 2
Propane (1-13C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.